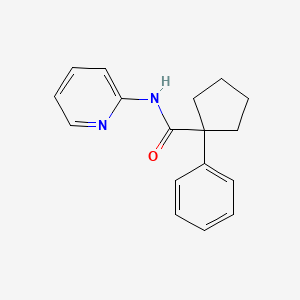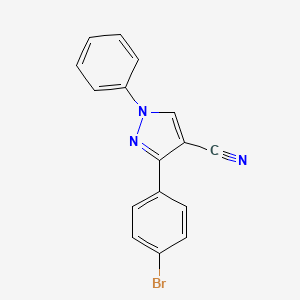![molecular formula C10H8N2O2S2 B5720235 5-[(3-methylthiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5720235.png)
5-[(3-methylthiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-methylthiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thiobarbiturates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methylthiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-component reaction. One efficient method is the Knoevenagel condensation reaction, where an appropriate amine reacts with formic acid to form formamides. These formamides then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium . This green chemistry approach offers several advantages, such as high yields, mild reaction conditions, and easy work-up.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions can be scaled up for industrial applications, ensuring efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
5-[(3-methylthiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(3-methylthiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as those involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in bacteria, fungi, or cancer cells . The exact molecular targets and pathways depend on the specific biological context and the type of organism or cell being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine
- (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones
- Methyl 2-methyl-3-(5-methylthiophen-2-yl)acrylate
Uniqueness
5-[(3-methylthiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific structure, which combines a thiobarbiturate core with a thiophene ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c1-5-2-3-16-7(5)4-6-8(13)11-10(15)12-9(6)14/h2-4H,1H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMQQXPNEWVUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-CHLORO-7-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5720174.png)

![Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5720198.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![N'-[(3-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5720242.png)

![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B5720265.png)
